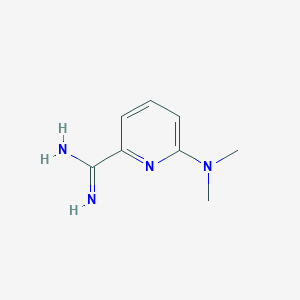

6-(Dimethylamino)pyridine-2-carboximidamide

Description

Properties

IUPAC Name |

6-(dimethylamino)pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-12(2)7-5-3-4-6(11-7)8(9)10/h3-5H,1-2H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMNUDALUGHDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyridyl-2-amidrazone Intermediate and Reductive Amination

One prominent method involves starting from pyridyl-2-amidrazone derivatives, which are then subjected to reductive amination with dimethylamine to install the dimethylamino group at the 6-position.

- Formation of pyridyl-2-amidrazone by reaction of pyridine-2-carboximidamide with hydrazine derivatives.

- Reductive amination with dimethylamine in the presence of formaldehyde or formalin under reflux conditions.

- Isolation and purification by crystallization from solvent mixtures such as dimethylformamide (DMF) and water.

- Solvent: ethanol or methanol.

- Temperature: reflux (~78°C for ethanol).

- Reaction time: 24 hours.

- Purification: recrystallization from DMF/water.

- Moderate to good yields reported.

- Products are typically crystalline solids with high purity after recrystallization.

This method is supported by the study on synthesis of pyridyl-2-carboximidamide derivatives where dimethylamine and formaldehyde were used to generate N-Mannich bases and related compounds, including 6-(Dimethylamino) substituted derivatives.

Amidoxime Route and Cyclization to Amidines

An alternative approach involves the synthesis of amidoxime intermediates from nitrile precursors, followed by cyclization or acylation to yield the carboximidamide group.

- Conversion of 2-cyanopyridine derivatives to amidoximes by reaction with hydroxylamine.

- Subsequent acylation or cyclization under acidic or basic conditions to form the amidine group.

- Installation of the dimethylamino substituent either before or after amidoxime formation.

This method leverages the relatively high reactivity of amidoximes towards acylating agents, enabling selective formation of amidine functionalities.

Direct Methylation and Amidination

In some synthetic schemes, the dimethylamino group is introduced via methylation of amino-substituted pyridine intermediates using methylating agents like dimethyl sulfate, followed by conversion of a 2-amino or 2-aminopyridine derivative to the carboximidamide.

- Methylating agent: dimethyl sulfate (cost-effective and highly reactive).

- Base: suitable bases like sodium hydride or organic bases.

- Solvents: polar aprotic solvents such as dimethylformamide (DMF).

- Reaction temperature: ambient to moderate heating.

Following methylation, the amidine group is introduced by reaction with reagents such as methyl chloroformate or other carbamoylating agents under basic conditions to form the carboximidamide moiety.

This approach is noted for its simplicity, economy, and eco-friendliness, yielding products with high purity (>99.9% by HPLC).

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination of amidrazone | Dimethylamine, formaldehyde | Reflux in ethanol, 24 h | Moderate (50-70) | High (>95) | Well-established, moderate yield |

| Amidoxime intermediate route | Hydroxylamine, acylating agents | Acid/base catalysis, RT-80°C | Moderate (40-65) | High (>90) | Requires nitrile precursor |

| Direct methylation + amidination | Dimethyl sulfate, methyl chloroformate | DMF, mild heating | High (80-95) | Very high (>99) | Economical, scalable, commercially viable |

Detailed Research Findings

Reductive Amination Route: The reaction of pyridyl-2-amidrazone with dimethylamine and formaldehyde under reflux leads to formation of the dimethylamino substituent via Mannich-type chemistry. The intermediate Schiff base formation followed by reduction stabilizes the product. This method is versatile for analog synthesis but can require long reaction times.

Amidoxime Route: Hydroxylamine converts nitrile groups to amidoximes, which then undergo acylation or cyclization to amidines. The presence of coordinating groups such as hydroxylamine’s proton interacting with cyano nitrogen facilitates nucleophilic attack. This method is sensitive to solubility and reagent choice, affecting yield and selectivity.

Direct Methylation and Amidination: This process uses dimethyl sulfate for methylation of amino groups on pyridine rings, followed by reaction with methyl chloroformate to install the carboximidamide. It is noted for high yield and purity, reduced reaction time, and environmental advantages over older methods using hazardous reagents like sodium borohydride or BF3-etherate. The process is also amenable to crystallization techniques to obtain pure crystalline forms.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridine-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The dimethylamino group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other derivatives.

Scientific Research Applications

6-(Dimethylamino)pyridine-2-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboximidamide group can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Pyridine-2-carboximidamide: Lacks the dimethylamino group, resulting in different reactivity and applications.

6-Aminopyridine-2-carboximidamide: Features an amino group instead of a dimethylamino group, leading to variations in chemical behavior.

6-(Methylamino)pyridine-2-carboximidamide: Contains a methylamino group, which affects its properties compared to the dimethylamino derivative

Uniqueness

6-(Dimethylamino)pyridine-2-carboximidamide is unique due to the presence of both the dimethylamino and carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

6-(Dimethylamino)pyridine-2-carboximidamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(Dimethylamino)pyridine-2-carboximidamide is C₈H₁₂N₄, with a molar mass of approximately 192.22 g/mol. The compound features a pyridine ring substituted with a dimethylamino group at the 6-position and a carboximidamide group at the 2-position. This unique configuration enhances its reactivity and potential biological activity compared to simpler pyridine derivatives.

Biological Activities

Research indicates that 6-(Dimethylamino)pyridine-2-carboximidamide exhibits various biological activities, particularly:

- Antimicrobial Activity : Compounds related to 6-(Dimethylamino)pyridine-2-carboximidamide have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth in vitro .

- Anti-inflammatory Properties : The compound's derivatives are reported to inhibit pro-inflammatory cytokine production, suggesting a role in modulating inflammatory responses. This activity has been linked to interactions with enzymes involved in inflammatory pathways.

- Anticancer Potential : Some studies have explored the anticancer properties of similar compounds, indicating that they may inhibit cell proliferation in certain cancer cell lines. For example, related pyridine derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells .

The biological activity of 6-(Dimethylamino)pyridine-2-carboximidamide is primarily attributed to its ability to interact with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity. The carboximidamide group is also capable of interacting with various enzymes and receptors, modulating their activity .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of related compounds, it was found that derivatives with structural similarities to 6-(Dimethylamino)pyridine-2-carboximidamide exhibited significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL depending on the derivative tested .

- Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of compounds similar to 6-(Dimethylamino)pyridine-2-carboximidamide demonstrated that these compounds could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages by over 50% at concentrations as low as 10 µM .

- Cytotoxicity Against Cancer Cells : In vitro assays conducted on breast cancer cell lines revealed that certain derivatives showed IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity while exhibiting significantly lower toxicity towards non-cancerous cell lines .

Comparative Analysis

To better understand the uniqueness of 6-(Dimethylamino)pyridine-2-carboximidamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridine-2-carboximidamide | C₇H₈N₄ | Lacks dimethylamino group; different reactivity |

| 6-Aminopyridine-2-carboximidamide | C₈H₉N₃ | Contains amino group instead; varied chemical behavior |

| 4-Dimethylaminopyridine | C₈H₁₀N₂ | Strong nucleophile; commonly used as a catalyst |

The combination of both a dimethylamino group and a carboximidamide functionality in 6-(Dimethylamino)pyridine-2-carboximidamide enhances its reactivity and potential biological activity compared to these simpler derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Dimethylamino)pyridine-2-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example, substituting a halogen at the pyridine C2 position with an amidine group under basic conditions (e.g., using NH3 or NH2Li) can yield carboximidamides. The dimethylamino group at C6 can be introduced via alkylation or reductive amination of a pre-existing amino group. Optimization should focus on solvent choice (e.g., DMF or THF), temperature (50–80°C), and catalysts (e.g., Pd for cross-coupling). Purity can be improved via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 6-(Dimethylamino)pyridine-2-carboximidamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and the carboximidamide protons (δ ~8.2 ppm for NH2).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify the molecular ion peak (calculated exact mass: ~180.11 g/mol).

- IR Spectroscopy : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C=N (1650–1700 cm⁻¹) are critical .

Q. How should researchers handle stability issues during storage of 6-(Dimethylamino)pyridine-2-carboximidamide?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to detect degradation products like pyridine-2-carboxylic acid derivatives .

Advanced Research Questions

Q. What role does the dimethylamino group play in modulating the electronic properties of the pyridine ring for catalytic applications?

- Methodological Answer : The dimethylamino group is a strong electron-donating substituent, which increases electron density at the pyridine ring’s C2 and C4 positions. This enhances nucleophilicity, making the compound a potential ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Computational studies (DFT) can quantify charge distribution, while cyclic voltammetry can assess redox behavior .

Q. How can researchers resolve contradictions in reported reactivity of 6-(Dimethylamino)pyridine-2-carboximidamide in nucleophilic vs. electrophilic reactions?

- Methodological Answer : Reactivity depends on protonation state. In acidic conditions, the carboximidamide group becomes protonated, favoring electrophilic aromatic substitution. Under basic conditions, the dimethylamino group deprotonates, enhancing nucleophilic activity. Controlled pH experiments (pH 3–10) with kinetic monitoring (UV-Vis or HPLC) can clarify dominant pathways .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs).

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd).

- Fluorescence Quenching : Monitor interactions with tryptophan residues in proteins. Validate with mutagenesis studies to identify critical binding sites .

Q. How does the carboximidamide group influence the compound’s solubility and bioavailability in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.